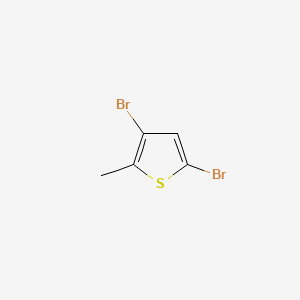

3,5-Dibromo-2-methylthiophene

Descripción general

Descripción

3,5-Dibromo-2-methylthiophene: is an organosulfur compound with the molecular formula C5H4Br2S . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of two bromine atoms and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical applications, including organic synthesis and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,5-Dibromo-2-methylthiophene can be synthesized through the bromination of 2-methylthiophene. The process involves the following steps:

Bromination Reaction: A solution of 2-methylthiophene in glacial acetic acid is treated with bromine.

Purification: The crude product is purified by column chromatography using n-hexane as the eluent.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Suzuki-Miyaura Cross-Coupling

The bromine atoms undergo palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Key examples include:

- Phenylboronic Acid : Forms 3-bromo-2-methyl-5-phenylthiophene in 73% yield using Pd(PPh₃)₄, Na₂CO₃, and toluene/H₂O at 80°C ( ).

- Diverse Boronic Acids : Derivatives with substituted phenyl groups show antibacterial and antioxidant activities ( ).

Table 2: Suzuki Coupling Parameters

| Boronic Acid | Catalyst | Solvent | Yield | Application |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | 73% | Pharmaceutical intermediates |

| Varied substrates | Pd(PPh₃)₄ | DME/H₂O | 55–79% | Organic electronics |

Directed Metalation and Electrophilic Substitution

The methyl group directs regioselective lithiation for functionalization:

- Formylation : Treatment with n-BuLi followed by DMF introduces an aldehyde group at the 5-position (98% yield) ( ).

- Bromomethylation : PBr₃ converts alcohol intermediates to bromomethyl derivatives for further cross-coupling ( ).

Reaction Pathway :

Cyanation Reactions

Bromine substituents are replaced by cyanide groups under nucleophilic conditions:

- NaCN with Phase-Transfer Catalysis : Converts bromomethyl derivatives to acetonitrile analogs in 55% yield ( ).

Key Research Findings

Aplicaciones Científicas De Investigación

3,5-Dibromo-2-methylthiophene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Material Science: It is used in the preparation of thiophene-based polymers and conductive materials.

Pharmaceuticals: It can be a precursor for the synthesis of biologically active compounds.

Electronics: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.

Mecanismo De Acción

The mechanism of action of 3,5-dibromo-2-methylthiophene in chemical reactions involves the activation of the bromine atoms for substitution or coupling reactions. The presence of electron-withdrawing bromine atoms makes the thiophene ring more reactive towards nucleophiles and catalysts. In Suzuki-Miyaura coupling, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atoms and the boronic acid .

Comparación Con Compuestos Similares

- 2,5-Dibromo-3-methylthiophene

- 3-Bromo-2-methylthiophene

- 2-Bromo-3,5-dimethylthiophene

Comparison:

- Reactivity: 3,5-Dibromo-2-methylthiophene is more reactive in substitution and coupling reactions compared to its mono-brominated counterparts due to the presence of two bromine atoms.

- Applications: While all these compounds are used in organic synthesis, this compound is particularly valuable for the synthesis of polymers and advanced materials due to its higher reactivity and versatility .

Actividad Biológica

3,5-Dibromo-2-methylthiophene (DBMT) is a compound of interest in various fields, including organic electronics and medicinal chemistry. This article delves into its biological activity, synthesizing information from multiple research studies to provide a comprehensive overview.

This compound has the molecular formula and a molecular weight of 255.96 g/mol. It is characterized by its brominated thiophene structure, which contributes to its unique reactivity and biological properties.

Antimicrobial Properties

Research indicates that DBMT exhibits significant antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The compound's effectiveness was particularly noted against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines have demonstrated that DBMT possesses antiproliferative effects. In vitro studies revealed that at certain concentrations, DBMT can induce apoptosis in cancer cells, suggesting its potential as an anticancer agent. The compound was tested against A2780 ovarian cancer cells, showing a dose-dependent response in cell viability reduction .

The biological activity of DBMT is believed to be linked to its ability to interact with cellular membranes and disrupt cellular processes. The presence of bromine atoms enhances its lipophilicity, allowing better penetration into cell membranes. This characteristic is crucial for its antimicrobial and anticancer activities .

Case Studies

- Antibacterial Activity :

- Cytotoxic Effects :

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration | Effect |

|---|---|---|---|

| Antibacterial | MRSA | 50 µg/mL | Inhibition of growth |

| Cytotoxicity | A2780 Cancer Cells | 10 µM | >70% reduction in viability |

Synthesis and Derivatives

The synthesis of DBMT involves bromination of 2-methylthiophene using N-bromosuccinimide in glacial acetic acid. This method yields high purity and good yields of the compound . Furthermore, derivatives of DBMT have been explored for enhanced biological activity through modifications in the thiophene ring structure.

Propiedades

IUPAC Name |

3,5-dibromo-2-methylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAJGUIMFMRGRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183640 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29421-73-6 | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29421-73-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029421736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dibromo-2-methylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromo-2-methylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.093 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the typical synthetic routes to obtain 3,5-Dibromo-2-methylthiophene?

A1: A common method involves the bromination of 2-methylthiophene in acetic acid, resulting in this compound with yields around 85%. [, ] This compound then serves as a precursor for further modifications.

Q2: How is this compound utilized in the synthesis of photochromic diarylethenes?

A2: this compound can be selectively modified. One common approach is substituting one of the bromine atoms with a boronic acid group using B(OBu)3 and n-BuLi. [, ] This modified thiophene can then react with various aryl halides in the presence of a palladium catalyst and base to form a diarylethene derivative. [, ] The choice of aryl halide allows for fine-tuning of the diarylethene's photochromic properties.

Q3: What structural features of diarylethenes derived from this compound influence their photochromic behavior?

A3: The distance between reactive carbon atoms in the open form of the diarylethene is crucial. For example, in a derivative with a perfluorocyclopentene bridge, this distance is approximately 3.733 Å, facilitating photocyclization. [] Additionally, the dihedral angles between the thiophene rings and the aryl substituents, as well as the nature of those substituents themselves, can impact the color changes observed upon irradiation. [, ]

Q4: Are there any challenges associated with crystallizing diarylethene derivatives of this compound for structural characterization?

A4: Obtaining high-quality crystals of diarylethenes for X-ray diffraction can be challenging. In some cases, researchers have reported difficulties obtaining suitable crystals despite multiple attempts, leading to less precise structural data. [] This highlights the need for ongoing optimization of crystallization techniques for these compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.